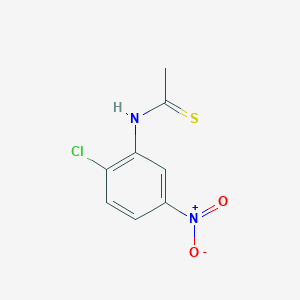
Ethanethioamide, N-(2-chloro-5-nitrophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanethioamide, N-(2-chloro-5-nitrophenyl)-: is a chemical compound with the molecular formula C8H7ClN2O2S It is known for its unique structure, which includes a thioamide group attached to an aromatic ring substituted with chlorine and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethanethioamide, N-(2-chloro-5-nitrophenyl)- typically involves the reaction of 2-chloro-5-nitroaniline with ethanethioamide. The reaction is carried out under controlled conditions, often in the presence of a catalyst or under reflux to ensure complete reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets the required standards for its intended applications .
Chemical Reactions Analysis
Types of Reactions: Ethanethioamide, N-(2-chloro-5-nitrophenyl)- undergoes various chemical reactions, including:
Oxidation: The thioamide group can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) are employed.
Substitution: Nucleophiles like sodium thiolate or primary amines are used in the presence of a base.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
Ethanethioamide, N-(2-chloro-5-nitrophenyl)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Although not widely used as a drug, its derivatives are explored for potential therapeutic applications.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethanethioamide, N-(2-chloro-5-nitrophenyl)- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or disrupt cellular processes by binding to active sites or interacting with cellular membranes. For example, its nitro group can undergo reduction to form reactive intermediates that can interact with DNA or proteins, leading to cytotoxic effects .
Comparison with Similar Compounds
- Ethanethioamide, N-(2-chlorophenyl)-
- 2-chloro-N-(2-fluoro-5-nitrophenyl)acetamide
- 5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide
Comparison: Ethanethioamide, N-(2-chloro-5-nitrophenyl)- is unique due to the presence of both chlorine and nitro groups on the aromatic ring, which significantly influences its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and biological interactions, making it a distinct candidate for various applications .
Properties
CAS No. |
62248-10-6 |
|---|---|
Molecular Formula |
C8H7ClN2O2S |
Molecular Weight |
230.67 g/mol |
IUPAC Name |
N-(2-chloro-5-nitrophenyl)ethanethioamide |
InChI |
InChI=1S/C8H7ClN2O2S/c1-5(14)10-8-4-6(11(12)13)2-3-7(8)9/h2-4H,1H3,(H,10,14) |
InChI Key |
GZSFHUQNEUSJLS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=S)NC1=C(C=CC(=C1)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















